

Synthesizing Janex-1 as a Reference Standard: Application Notes and Protocols

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Compound of Interest

Compound Name:	Janex-1-m
Cat. No.:	B15601788

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Janex-1, also known as WHI-P131, is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines essential for lymphocyte development and function.^{[1][2][3]} Its specificity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for studying the roles of JAK3 in various immunological and pathological processes.^[4] Furthermore, Janex-1 has shown potential in preclinical models for treating various conditions, including autoimmune disorders and cancer.^[5]

The availability of a well-characterized, high-purity reference standard of Janex-1 is crucial for accurate and reproducible research in drug discovery and development. A reference standard is essential for the validation of analytical methods, quantification of the compound in biological matrices, and ensuring the quality and consistency of experimental results.

This document provides detailed application notes and protocols for the synthesis, purification, and characterization of Janex-1 as a reference standard. It is intended for researchers, scientists, and drug development professionals who require a reliable source of this compound for their studies.

Physicochemical and Biological Properties of Janex-1

A summary of the key physicochemical and biological properties of Janex-1 is presented in the table below.

Property	Value	Reference
IUPAC Name	4-[(4-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline	N/A
Synonyms	WHI-P131, Jak3 inhibitor I	[6]
Molecular Formula	C ₁₆ H ₁₅ N ₃ O ₃	N/A
Molecular Weight	297.31 g/mol	[7]
Appearance	Off-white to yellow solid	N/A
Solubility	Soluble in DMSO	[4]
Purity (Typical)	≥98% (HPLC)	[6]
Melting Point	Not reported	N/A
IC ₅₀ (JAK3)	78 μM	[1][3]
Storage	Store at -20°C, protected from light	N/A

Experimental Protocols

Synthesis of Janex-1 (4-[(4-hydroxyphenyl)amino]-6,7-dimethoxyquinazoline)

This protocol describes a general method for the synthesis of Janex-1 via a nucleophilic aromatic substitution reaction between 4-chloro-6,7-dimethoxyquinazoline and 4-aminophenol. [8][9]

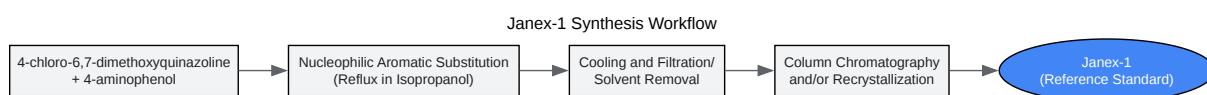
Materials and Reagents:

- 4-chloro-6,7-dimethoxyquinazoline
- 4-aminophenol
- Isopropanol (or other suitable high-boiling point solvent like dioxane)
- N,N-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
- Hydrochloric acid (HCl) in isopropanol (for salt formation, if desired)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., dichloromethane, methanol)
- Solvents for recrystallization (e.g., ethanol, methanol)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in isopropanol.
- Addition of Reactants: Add 4-aminophenol (1.1 equivalents) to the solution. If using a base, add DIPEA (1.2 equivalents).
- Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
- Purification: The crude product can be purified by one or both of the following methods:
 - Column Chromatography: Purify the crude material using silica gel column chromatography with a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

- Recrystallization: Recrystallize the purified product from a suitable solvent such as ethanol or methanol to obtain a crystalline solid.
- Drying: Dry the final product under vacuum to remove any residual solvents.



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Janex-1 Synthesis Workflow

Characterization of Janex-1 as a Reference Standard

The identity, purity, and integrity of the synthesized Janex-1 should be confirmed using a combination of analytical techniques.

A reverse-phase HPLC method is suitable for determining the purity of Janex-1.[\[10\]](#)

Instrumentation and Conditions:

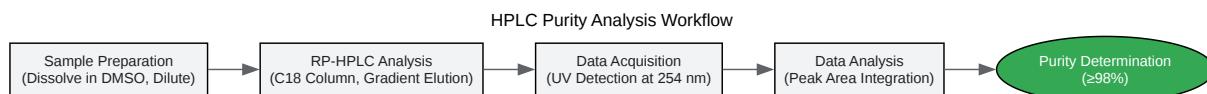
Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent with UV detector
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	10% B to 90% B over 20 minutes, then hold at 90% B for 5 minutes, and re-equilibrate at 10% B for 5 minutes
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	254 nm
Injection Volume	10 µL

Sample Preparation:

- Prepare a stock solution of the synthesized Janex-1 in DMSO at a concentration of 1 mg/mL.
- Dilute the stock solution with the initial mobile phase composition (90% A, 10% B) to a final concentration of approximately 0.1 mg/mL.

Data Analysis:

The purity of the Janex-1 reference standard is calculated based on the area percentage of the main peak in the chromatogram. The purity should be $\geq 98\%$ for use as a reference standard.



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HPLC Purity Analysis Workflow

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized Janex-1.

Instrumentation and Conditions:

Parameter	Specification
NMR Spectrometer	Bruker Avance 400 MHz or equivalent
Solvent	DMSO-d ₆
¹ H NMR Parameters	
Pulse Program	zg30
Number of Scans	16
Relaxation Delay	1.0 s
Acquisition Time	4.0 s
¹³ C NMR Parameters	
Pulse Program	zgpg30
Number of Scans	1024
Relaxation Delay	2.0 s

Sample Preparation:

Dissolve approximately 5-10 mg of the synthesized Janex-1 in 0.75 mL of DMSO-d₆.

Expected ¹H NMR Chemical Shifts (δ , ppm) in DMSO-d₆:

Protons	Expected Chemical Shift (ppm)
Aromatic protons	6.8 - 8.5
Methoxy protons	~3.9
Hydroxyl proton	~9.2 (broad)
Amine proton	~9.5 (broad)

Note: The exact chemical shifts may vary slightly depending on the instrument and experimental conditions. 2D NMR experiments (COSY, HSQC, HMBC) can be performed for unambiguous assignment of all proton and carbon signals.

Mass spectrometry is used to confirm the molecular weight of the synthesized Janex-1.

Instrumentation and Conditions:

Parameter	Specification
Mass Spectrometer	Waters LCT Premier XE or equivalent
Ionization Mode	Electrospray Ionization (ESI), positive mode
Mass Analyzer	Time-of-Flight (TOF)

Sample Preparation:

Prepare a dilute solution of the synthesized Janex-1 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10 µg/mL.

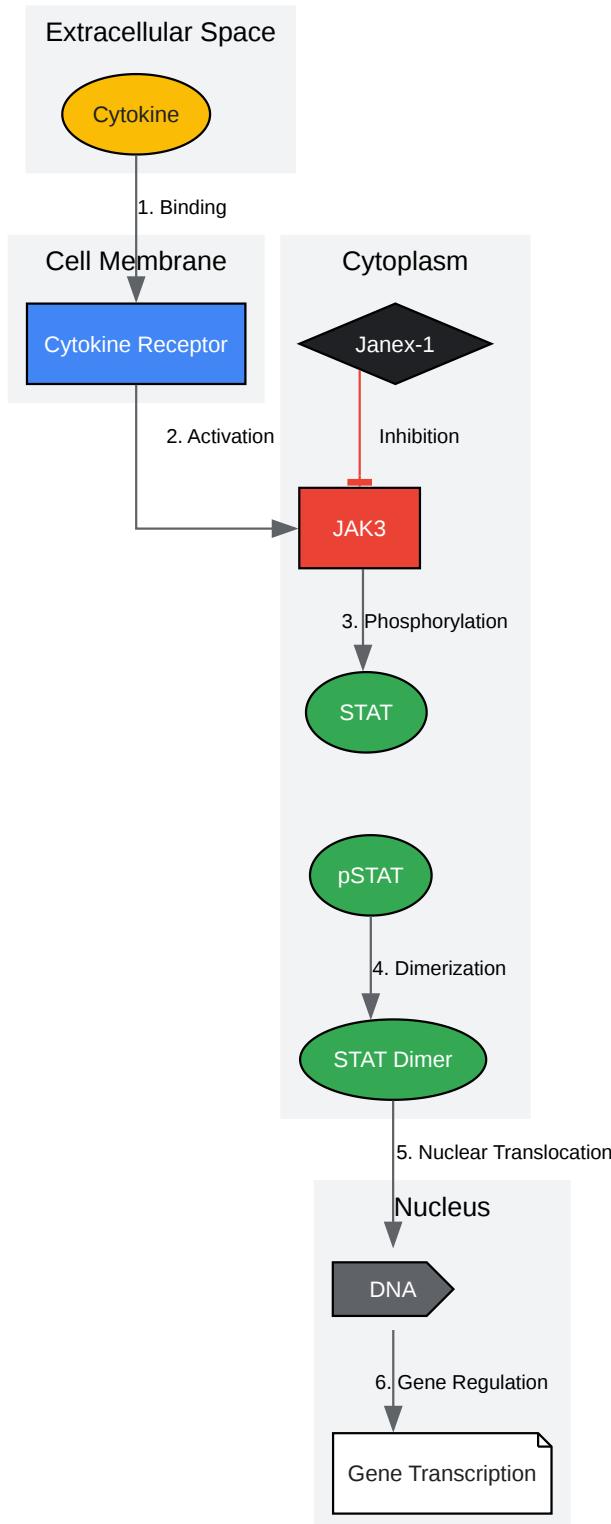
Expected Result:

The mass spectrum should show a prominent peak corresponding to the protonated molecule $[M+H]^+$ at m/z 298.12.

Janex-1 in the JAK3-STAT Signaling Pathway

Janex-1 selectively inhibits the catalytic activity of JAK3. In the canonical JAK-STAT signaling pathway, cytokine binding to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription. By inhibiting JAK3, Janex-1 blocks the phosphorylation and activation of downstream STAT proteins, thereby modulating the expression of genes involved in immune cell proliferation, differentiation, and survival.[11][12]

Janex-1 Inhibition of the JAK3-STAT Signaling Pathway

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Janex-1 Inhibition of JAK3-STAT Pathway

Conclusion

This document provides a comprehensive guide for the synthesis, purification, and characterization of Janex-1 as a reference standard. The detailed protocols for synthesis and analytical validation using HPLC, NMR, and MS will enable researchers to produce and qualify high-purity Janex-1 for their studies. The provided diagrams illustrate the key workflows and the mechanism of action of Janex-1 within the JAK3-STAT signaling pathway. Adherence to these protocols will ensure the reliability and reproducibility of experimental data, which is paramount in scientific research and drug development.

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